3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid
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Overview
Description
This compound is a unique chemical with the linear formula C11H10N2O3S . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O3S/c1-5-7-9(17-8(5)11(15)16)12-6-3-2-4-13(6)10(7)14/h3,12H,2,4H2,1H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid . Its empirical formula is C11H10N2O3S and it has a molecular weight of 250.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Biginelli-Compounds : This compound is involved in the synthesis and reactions of Biginelli-compounds. Various reactions of 2-oxo derivatives (Biginelli-compounds) were investigated, including methylation, acylation, and synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. This highlights its role in creating complex heterocyclic compounds (Kappe & Roschger, 1989).
Development of Fused Polyheterocyclic Systems : The compound is used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems. These compounds serve as synthons for further development of complex polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Luminescent Studies and Biomolecule Detection
- Fluorescent Dyes for Biomolecule Detection : A study on the synthesis and spectral-luminescent properties of novel 4-oxo tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidinium styryl dyes revealed its potential in biomolecule detection. These dyes, particularly those with RNA-binding preference, can significantly enhance emission intensity, making them useful as RNA-specific fluorescent probes (Balanda et al., 2007).
Quantum Chemical Studies
- Electronic Structure and Reactivity Analysis : Quantum chemical studies have been conducted to understand the electronic structure and reactivity of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones. This research provides insights into the mechanisms of ipso-substitution and helps in predicting the behavior of such compounds in various chemical reactions (Mamarahmonov et al., 2014).
Antimicrobial and Anti-inflammatory Agents
- Biological Activity Studies : Research has shown that pyrimidine and thienopyrimidine derivatives, including those derived from this compound, have significant bioactive properties. These properties include antimicrobial and anti-inflammatory activities, which make them potential candidates for drug development (Tolba et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been reported to act as thrombin inhibitors .
Mode of Action
Based on its structural similarity to other thrombin inhibitors, it may bind to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a key step in the blood clotting process .
Properties
IUPAC Name |
4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-5-7-9(17-8(5)11(15)16)12-6-3-2-4-13(6)10(7)14/h2-4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMSUQZPVGUTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCCC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821155 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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